CID 71463895

Vue d'ensemble

Description

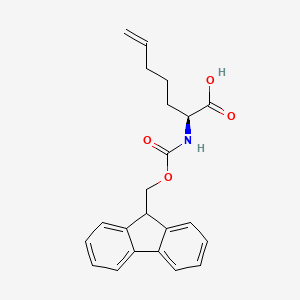

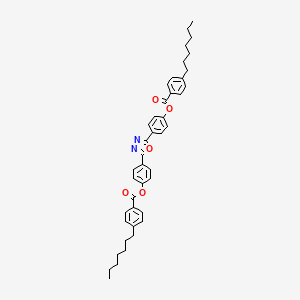

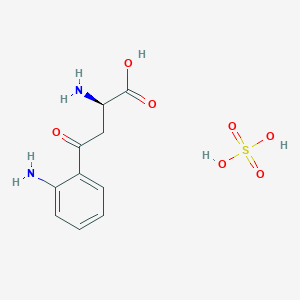

The compound (S)-Ginsenoside Rh2 is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound may have potential as a biochemical probe to study various biological processes. Its multiple functional groups allow for interactions with different biomolecules, making it useful in research on enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its complex structure and functional groups suggest it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its multiple functional groups and chiral centers make it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxyl and oxane groups. Key reagents used in these steps include organometallic compounds, protecting groups, and catalysts to facilitate specific reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce fully saturated hydrocarbons.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and oxane groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-Ginsenoside Rh2

- (S)-Ginsenoside Rh2

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups The presence of multiple chiral centers and hydroxyl groups allows for a wide range of interactions with other molecules, making it a versatile compound for various applications

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-PPQCLAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855750 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-17-3 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (S)-Ginsenoside Rh2 exert its anticancer effects?

A1: (S)-Ginsenoside Rh2 exhibits its anticancer activity through various mechanisms, including:

- Inhibition of Cell Proliferation: Studies show that (S)-Ginsenoside Rh2 can inhibit the proliferation of various cancer cells, including lung adenocarcinoma [], cervical cancer [], colon cancer [], and hepatocellular carcinoma cells [, ]. This inhibitory effect is often dose- and time-dependent.

- Induction of Apoptosis: (S)-Ginsenoside Rh2 can trigger apoptosis in cancer cells through different pathways, including the intrinsic apoptotic pathway involving mitochondrial dysfunction [] and the activation of caspase-3 [].

- Cell Cycle Arrest: (S)-Ginsenoside Rh2 has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines [, , ], effectively halting cancer cell division and proliferation.

- Suppression of Angiogenesis: (S)-Ginsenoside Rh2 demonstrates anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) []. This effect is linked to the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).

- Modulation of Signaling Pathways: Research suggests that (S)-Ginsenoside Rh2 can influence critical signaling pathways involved in cancer development and progression. This includes inhibiting the glypican-3-mediated Wnt/β-catenin pathway [] and the Src/Raf/ERK signaling pathway [].

Q2: What is the significance of (S)-Ginsenoside Rh2's interaction with histone deacetylases (HDACs)?

A2: (S)-Ginsenoside Rh2 has been identified as an HDAC inhibitor [, ]. This inhibition can lead to increased histone acetylation, affecting gene expression and impacting various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.

Q3: What is the molecular formula and weight of (S)-Ginsenoside Rh2?

A3: The molecular formula of (S)-Ginsenoside Rh2 is C48H82O18, and its molecular weight is 947.16 g/mol.

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-Ginsenoside Rh2?

A4: Studies indicate that (S)-Ginsenoside Rh2 is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its oral bioavailability [, ]. Research also suggests that (S)-Ginsenoside Rh2 undergoes deglycosylation to form protopanaxadiol (PPD), which also contributes to its pharmacological activity [].

Q5: What is the evidence supporting the anticancer activity of (S)-Ginsenoside Rh2 in preclinical models?

A5: (S)-Ginsenoside Rh2 has exhibited promising anticancer effects in various in vitro and in vivo studies:

- In vitro: It has inhibited the growth, proliferation, migration, and invasion of various cancer cell lines, including lung adenocarcinoma, cervical cancer, colon cancer, and hepatocellular carcinoma cells [, , , , ].

- In vivo: (S)-Ginsenoside Rh2 has shown significant tumor growth inhibition in animal models of various cancers, including lung cancer and liver cancer [, , ].

Q6: Is there evidence of resistance mechanisms developing against (S)-Ginsenoside Rh2?

A6: While research on resistance mechanisms specific to (S)-Ginsenoside Rh2 is limited, some studies suggest that overexpression of β-catenin might weaken its pharmacological effects in certain cancer cells []. Further investigation is needed to fully elucidate potential resistance mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)